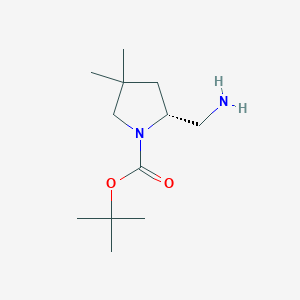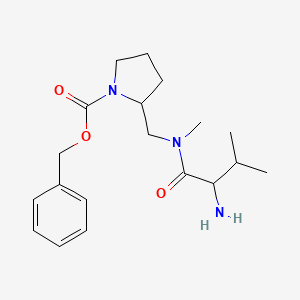![molecular formula C34H64N8O11 B14795603 Deferoxamine mesilate impurity J [EP impurity] CAS No. 1623757-38-9](/img/structure/B14795603.png)
Deferoxamine mesilate impurity J [EP impurity]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 5,11,16,22-Tetraazahexacosanediamide, N1-[5-(acetylhydroxyamino)pentyl]-N26-(5-aminopentyl)-N26,5,16-trihydroxy-4,12,15,23-tetraoxo- involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the use of protective groups to prevent unwanted reactions and the application of various reagents to achieve the desired functional groups . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Applications De Recherche Scientifique
5,11,16,22-Tetraazahexacosanediamide, N1-[5-(acetylhydroxyamino)pentyl]-N26-(5-aminopentyl)-N26,5,16-trihydroxy-4,12,15,23-tetraoxo- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal complexes.
Biology: Employed in biochemical assays to investigate protein-ligand interactions.
Medicine: Potential use in diagnostic imaging and targeted drug delivery due to its ability to bind specific biological targets.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to various biological effects. The pathways involved often include signal transduction mechanisms that alter cellular functions .
Comparaison Avec Des Composés Similaires
Similar compounds include:
- 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)
- N,N″-bis [2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N″-diacetic acid (HBED-CC)
- 1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA)
- 2-(4,7,10-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanedioic acid (DOTAGA) These compounds share similar structural features and functional groups but differ in their specific applications and binding affinities. The uniqueness of 5,11,16,22-Tetraazahexacosanediamide, N1-[5-(acetylhydroxyamino)pentyl]-N26-(5-aminopentyl)-N26,5,16-trihydroxy-4,12,15,23-tetraoxo- lies in its specific binding properties and potential for targeted therapeutic applications .
Propriétés
Numéro CAS |
1623757-38-9 |
|---|---|
Formule moléculaire |
C34H64N8O11 |
Poids moléculaire |
760.9 g/mol |
Nom IUPAC |
N-[5-[[4-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide |
InChI |
InChI=1S/C34H64N8O11/c1-28(43)39(50)24-11-3-7-21-36-29(44)15-18-33(48)41(52)26-13-5-9-23-38-31(46)16-19-34(49)42(53)27-12-4-8-22-37-30(45)14-17-32(47)40(51)25-10-2-6-20-35/h50-53H,2-27,35H2,1H3,(H,36,44)(H,37,45)(H,38,46) |
Clé InChI |
XWILUJPMROXQFF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14795531.png)

![1-[2-(fluorosulfonyl)ethyl]-2-oxo-, ethyl ester Cyclopentanecarboxylic acid](/img/structure/B14795535.png)
![N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide;hydrochloride](/img/structure/B14795537.png)


![(3S,4R)-4-amino-1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol](/img/structure/B14795548.png)
![tert-butyl N-[(1S)-1-{6-bromo-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}ethyl]carbamate](/img/structure/B14795570.png)

![[1-(4-Methylphenyl)sulfonylpyrrolidin-3-yl] methanesulfonate](/img/structure/B14795595.png)

![4-{[(2,4-Diaminoquinazolin-5-yl)oxy]methyl}benzenesulfonyl fluoride](/img/structure/B14795605.png)
